molecular formula C4H9N3O2 B2619820 Ethoxycarbonylguanidine CAS No. 30884-39-0

Ethoxycarbonylguanidine

Cat. No.: B2619820
CAS No.: 30884-39-0
M. Wt: 131.135
InChI Key: RAMWAPBGTMMDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxycarbonylguanidine is a derivative of guanidine, a compound known for its versatile applications in various fields such as pharmaceuticals, agriculture, and materials science. Guanidine derivatives, including this compound, are characterized by their ability to form strong hydrogen bonds and their high basicity, making them valuable in numerous chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxycarbonylguanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Guanidine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of ethyl isocyanate, which reacts with guanidine to form this compound: [ \text{Guanidine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethoxycarbonylguanidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert this compound to simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethoxycarbonylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethoxycarbonylguanidine exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or alter receptor functions by interacting with specific binding sites. The high basicity of this compound allows it to participate in proton transfer reactions, which can modulate the activity of biological molecules .

Comparison with Similar Compounds

    Acetylguanidine: Similar in structure but with an acetyl group instead of an ethoxycarbonyl group.

    Methylguanidine: Contains a methyl group instead of an ethoxycarbonyl group.

    Phenylguanidine: Features a phenyl group in place of the ethoxycarbonyl group.

Uniqueness: Ethoxycarbonylguanidine is unique due to its ethoxycarbonyl group, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl N-(diaminomethylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-2-9-4(8)7-3(5)6/h2H2,1H3,(H4,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMWAPBGTMMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.